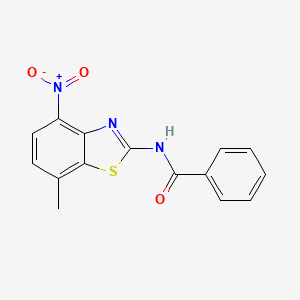
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide is a synthetic compound characterized by the presence of an oxazole ring substituted with methoxymethyl, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Pyrrolidine derivatives: These compounds share structural similarities and are used in drug discovery and organic synthesis
Uniqueness
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxazole ring provides a versatile scaffold for further chemical modifications .
Propriétés
Formule moléculaire |
C8H9F3N2O3 |
|---|---|
Poids moléculaire |
238.16 g/mol |
Nom IUPAC |
N-(methoxymethyl)-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H9F3N2O3/c1-4-13-5(7(14)12-3-15-2)6(16-4)8(9,10)11/h3H2,1-2H3,(H,12,14) |
Clé InChI |
WKTPUAHYTGUZPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)C(F)(F)F)C(=O)NCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)





![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)






![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
